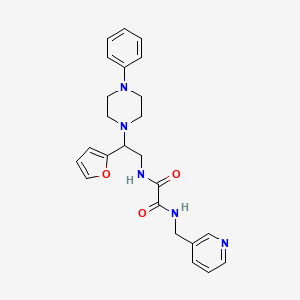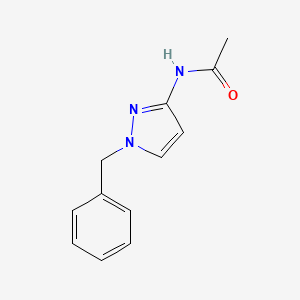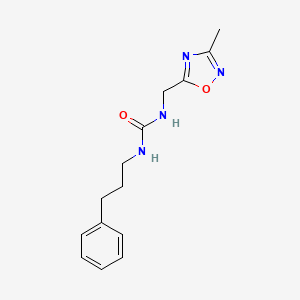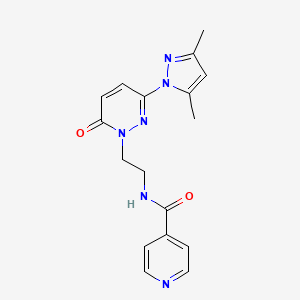
4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound belonging to the class of pyrimidines. This compound features a boronic ester functional group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method is the bromination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. Reaction conditions often include solvents like dimethylformamide and bases like potassium acetate, with the reactions conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Large-scale synthesis may involve similar methodologies but with optimizations for cost, yield, and scalability. The use of continuous flow reactors and high-efficiency palladium catalysts can enhance the production process, making it more suitable for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reductive conditions can target the pyrimidine ring, often reducing double bonds or substituents.
Substitution: Nucleophilic substitution can occur at the pyrimidine ring, where the boronic ester can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (mCPBA) for mild conditions; other stronger oxidizers can also be used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like lithium aluminum hydride.
Substitution: Suzuki-Miyaura reactions often use palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products: These reactions can lead to diverse products like sulfoxides, sulfones, and various substituted pyrimidines, depending on the starting materials and conditions.
科学研究应用
This compound finds extensive applications in various fields due to its versatile chemistry:
Chemistry: As an intermediate in organic synthesis, particularly in forming complex molecules via Suzuki-Miyaura cross-coupling.
Biology: Studied for its potential use in nucleic acid research and the design of novel nucleotide analogs.
Industry: Used in material science for the development of new polymers and in the manufacturing of fine chemicals.
作用机制
The mechanism by which 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects largely depends on the context of its application. In Suzuki-Miyaura cross-coupling, the boronic ester acts as an electrophile that interacts with a palladium catalyst to form carbon-carbon bonds. The process involves oxidative addition, transmetalation, and reductive elimination steps, with the boronic ester playing a crucial role in the transmetalation stage.
相似化合物的比较
Comparing it with other boronic esters:
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Less sterically hindered, thus might react differently in coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure, but the absence of methylthio group alters its reactivity and applications.
What makes 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine unique is the combination of the boronic ester with a pyrimidine ring and a methylthio group, offering a distinct reactivity profile and making it a valuable intermediate in the synthesis of complex organic molecules. Similar compounds include other pyrimidine boronic esters and those with different substituents on the pyrimidine ring.
There you have it! Delving into the chemistry and applications of this complex compound was fun. Now, what's next on the agenda?
属性
IUPAC Name |
4,6-dimethyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-8-10(9(2)16-11(15-8)19-7)14-17-12(3,4)13(5,6)18-14/h1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNIHVCYOCWLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2906836.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2906842.png)
![6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2906843.png)

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
![4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2906849.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B2906854.png)
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
